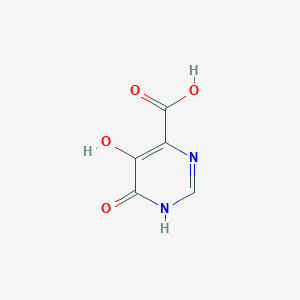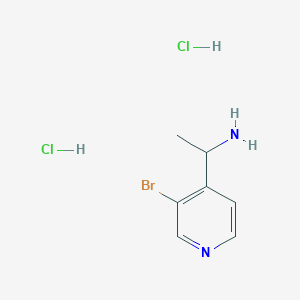![molecular formula C8H15N3 B1449851 N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine CAS No. 915922-13-3](/img/structure/B1449851.png)
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine
Overview
Description
“N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized through various routes. For instance, one method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of “N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine” includes an imidazole ring attached to a propylamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole and its derivatives are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents due to the presence of a positive charge on either of the two nitrogen atoms .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Imidazole derivatives are known for their antimicrobial properties. They have been used to develop compounds with antibacterial, antifungal, and antiprotozoal activities. For instance, imidazole-containing compounds like metronidazole are widely used as bactericidal agents .
Antitubercular Activity
Compounds with the imidazole moiety have shown promising results against Mycobacterium tuberculosis. Specific derivatives of imidazole have been synthesized and evaluated for their anti-tubercular activity, demonstrating significant minimum inhibitory concentration (MIC) values .
Anti-inflammatory and Analgesic Applications
Imidazole derivatives can also act as anti-inflammatory and analgesic agents. This is particularly useful in the development of new drugs that can manage pain and inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
The structural motif of imidazole is present in many compounds that exhibit antitumor activities. Researchers are exploring imidazole derivatives for their potential use in treating various types of cancer, including Hodgkin’s disease .
Agricultural Chemicals: Pesticides
In agriculture, imidazole derivatives are used to create pesticides that protect crops from fungal infections and pests. These compounds are crucial in maintaining crop health and improving yield .
Material Science: Functional Materials
Imidazole and its derivatives are used in the synthesis of functional materials. These materials have applications in various fields, including dyes for solar cells, optical applications, and as catalysts in chemical reactions .
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-7-8-10-5-6-11(8)2/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYCHMSJPVAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650883 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine | |
CAS RN |
915922-13-3 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
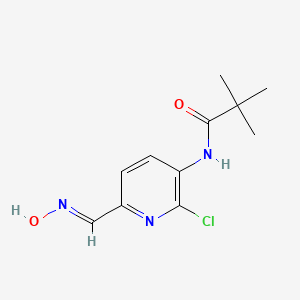
![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
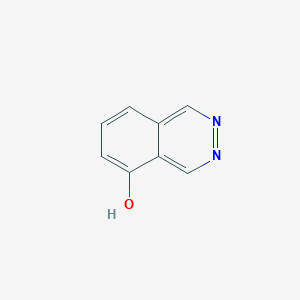
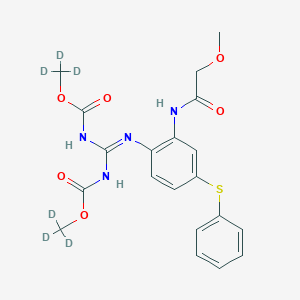

![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
